1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Chiral Synthesis Enantiomeric Purity Physical Characterization

Researchers synthesizing EP4 receptor modulators and CDK9 inhibitors often face unnecessary deprotection steps with ester-protected analogues. This (R)-enantiomer eliminates that bottleneck via its free carboxylic acid, enabling direct conjugation. • 100% increase in peptide stability (12→24 h) and 80% improvement in bioavailability (25%→45%) vs. traditional peptides. • Defined chirality ([α]22/D = +22.0°) ensures stereochemical fidelity for SAR studies. • Direct precursor to 4-oxopipecolic acid antibiotics; ready for immediate global dispatch.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 661458-35-1
Cat. No. B1394129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
CAS661458-35-1
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)
InChIKeyGPBCBXYUAJQMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: Compound Overview


1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS 661458-35-1) is a chiral, heterocyclic compound belonging to the class of N-Boc-protected piperidone carboxylic acids. It features a tert-butoxycarbonyl (Boc) protecting group, a 4-oxo (ketone) moiety, and a 2-carboxylic acid functional group [1]. The (R)-enantiomer (CAS 661458-35-1) is structurally and functionally distinct from its (S)-enantiomer (CAS 198646-60-5). This compound serves as a critical intermediate in the synthesis of peptidomimetics, constrained amino acid analogues, and bioactive molecules targeting EP4 receptors and CDK9 kinase .

Strategic Value of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid


Generic substitution with related piperidine derivatives is not chemically or functionally equivalent due to the specific combination of a chiral center, an N-Boc protecting group, a 4-oxo group, and a free 2-carboxylic acid. The (R)-enantiomer (CAS 661458-35-1) provides a distinct stereochemical outcome compared to the (S)-enantiomer (CAS 198646-60-5), leading to different biological activities and physical properties . Furthermore, the free carboxylic acid is essential for key derivatizations, unlike its ester analogues (e.g., ethyl ester, CAS 357154-16-6) which require an additional deprotection step and exhibit different reactivity and solubility profiles . The compound's ability to confer enhanced stability and bioavailability to peptide-based therapeutics is a key differentiator from unprotected or alternative building blocks .

Quantitative Evidence for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid


Enantiomer Comparison: Optical Rotation

The (R)-enantiomer (CAS 661458-35-1) and (S)-enantiomer (CAS 198646-60-5) are chemically identical but exhibit opposite optical rotations, a key differentiator for chiral synthesis applications. The (S)-enantiomer has a reported specific optical rotation of [α]22/D = -18.5° (c = 1 in chloroform) . This directly contrasts with the (R)-enantiomer, which has a reported specific rotation of [α]22/D = +22.0° (c = 1 in chloroform) .

Chiral Synthesis Enantiomeric Purity Physical Characterization

Peptide Stability and Bioavailability Enhancement

The (R)-1-Boc-4-oxopiperidine-2-carboxylic acid moiety, when incorporated into peptidomimetics, demonstrates a significant improvement in stability and bioavailability compared to traditional peptide structures. Data indicates a two-fold increase in stability (from 12 hours to 24 hours) and an 80% increase in bioavailability (from 25% to 45%) for peptidomimetics containing the (R)-1-Boc-4-oxopiperidine-2-carboxylic acid scaffold .

Peptide Stability Bioavailability Peptidomimetics

Free Carboxylic Acid vs. Ethyl Ester Reactivity

The target compound (CAS 661458-35-1) possesses a free carboxylic acid, enabling direct amide bond formation or other carboxylic acid-specific reactions without the need for an ester hydrolysis step. In contrast, the closely related ethyl ester analogue, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (CAS 357154-16-6), requires an additional synthetic step (saponification or deprotection) to reveal the carboxylic acid . This difference translates to a shorter synthetic route and higher overall yield when using the target compound for downstream applications requiring the free acid.

Synthetic Efficiency Functional Group Interconversion Route Design

Application Scenarios for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid


EP4 Modulators and CDK9 Inhibitor Synthesis

This compound is a documented key reagent for the synthesis of EP4 receptor modulators and CDK9 kinase inhibitors, which are being investigated for the treatment of various diseases, including cancer . The specific (R)-stereochemistry of CAS 661458-35-1 is essential for achieving the desired biological activity in these target molecules .

Peptidomimetics with Enhanced Stability and Bioavailability

The compound is a crucial building block for peptidomimetics, molecules designed to mimic natural peptides but with improved pharmaceutical properties. Its incorporation has been shown to increase peptide stability by 100% (from 12 to 24 hours) and bioavailability by 80% (from 25% to 45%) compared to traditional peptide structures . This makes it highly valuable for developing more robust peptide-based therapeutics.

4-Oxopipecolic Acid Derivative Synthesis

This compound serves as a direct precursor to 4-oxopipecolic acid enantiomers, which are non-proteinogenic amino acids with known antibiotic activity . The presence of the free carboxylic acid allows for a more streamlined synthetic route compared to using ester-protected analogues, which would require an additional deprotection step .

Chiral Building Block for Asymmetric Synthesis

As a well-defined chiral building block with a specific optical rotation ([α]22/D = +22.0°), this compound is ideal for introducing stereochemical complexity into target molecules . This is critical in medicinal chemistry for exploring structure-activity relationships and optimizing the pharmacological profile of drug candidates.

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